REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([NH:24]C(=O)C)([CH2:22][OH:23])[CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:10]=2)[CH2:5]1.O[Li].O>CO.C1COCC1.O.C(OCC)(=O)C>[NH2:24][C:3]([CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:10]=2)[CH2:5]1)([CH2:22][OH:23])[CH2:2][OH:1] |f:1.2|
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
OCC(C1CC2=CC=C(C=C2CC1)CCCCCCCC)(CO)NC(C)=O
|
Name
|
LiOH.H2O
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The solution was washed with brine (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Silica gel, 50% MeOH in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)(CO)C1CC2=CC=C(C=C2CC1)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |